N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-3-18-8-9-19(16(23)15(18)22)10-14(21)17-13-6-4-12(5-7-13)11(2)20/h4-7H,3,8-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSJLZOCVKWQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Structural Difference : The 4-acetylphenyl group in the target compound is replaced with a 4-bromophenyl group.
Quinazoline-Sulfonyl Acetamides (Compounds 38–40)
- Example : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38).
- Structural Difference : A quinazoline-sulfonyl group replaces the dioxopiperazine ring.
- Activity : Demonstrated potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) via the MTT assay .
- Comparison : The dioxopiperazine in the target compound may offer improved metabolic stability compared to the sulfonyl-quinazoline core, which could influence pharmacokinetics.
FPR2 Agonists with Pyridazinone Cores
- Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Structural Difference: A pyridazinone ring replaces the dioxopiperazine.
- Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and neutrophil chemotaxis at nanomolar concentrations .
Anti-Inflammatory Quinazolinone Acetamides
- Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.
- Structural Difference: A quinazolinone core with an ethylamino side chain.
Tabulated Comparison of Key Analogs
*Inferred from structural analogs in .
Mechanistic and Pharmacokinetic Insights
- Receptor Specificity: The dioxopiperazine moiety in the target compound may interact with adenosine receptors (e.g., A2B) through hydrogen bonding, whereas pyridazinone or quinazoline derivatives target formyl peptide or kinase-related pathways .
- Metabolic Stability : The ethyl group on the dioxopiperazine could reduce oxidative metabolism compared to N-alkyl substituents in anticonvulsant acetamides ().
- Solubility : The acetyl group on the phenyl ring may balance lipophilicity, enhancing membrane permeability relative to bromophenyl or methoxyphenyl analogs .
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